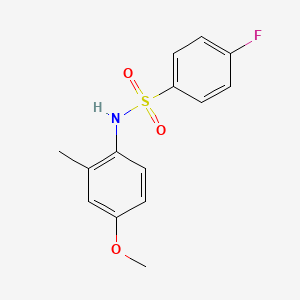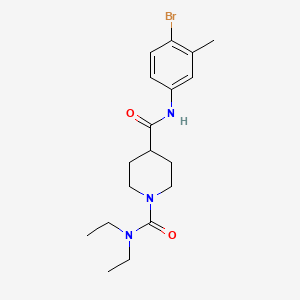![molecular formula C20H24N2O B5350852 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. The purpose of
作用机制
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This leads to increased activation of the reward pathway, which is involved in the reinforcing effects of drugs of abuse. This compound also has an effect on the serotonin system, which may contribute to its potential use in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and produce a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens. It has also been shown to produce a dose-dependent decrease in cocaine self-administration in rats. This compound has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of addiction.
实验室实验的优点和局限性
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its low potential for abuse and dependence, and its potential use in the treatment of addiction and other mental health disorders. However, there are also limitations to its use in lab experiments, including its limited availability and the need for further research to fully understand its mechanism of action and potential clinical applications.
未来方向
There are several future directions for research on 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, including the investigation of its potential use in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Further research is also needed to understand its mechanism of action and potential clinical applications. In addition, the development of new synthesis methods and analogues of this compound may lead to the discovery of more effective and safer treatments for addiction and other mental health disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. Its mechanism of action as a dopamine reuptake inhibitor and its low potential for abuse and dependence make it an attractive candidate for further research and development. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine is synthesized through a multi-step process that involves the reaction of 2-piperidinylpyridine with 4-methoxyphenylacetaldehyde and subsequent reduction of the resulting imine. The final product is obtained through purification and crystallization steps. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has been extensively studied for its potential use in the treatment of addiction, particularly for the treatment of cocaine and methamphetamine addiction. It has also been investigated for its potential use in the treatment of depression, anxiety, and other mental health disorders. This compound has been shown to have a high affinity for the dopamine transporter, which is involved in the reward pathway of the brain. It has also been shown to have a low affinity for the serotonin transporter, which is involved in mood regulation.
属性
IUPAC Name |
2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-18-12-10-17(11-13-18)7-6-16-22-15-5-3-9-20(22)19-8-2-4-14-21-19/h2,4,6-8,10-14,20H,3,5,9,15-16H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGNXKQEPSPOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)


![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)


![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)